

synthesis of 3-Methoxy-2-nitropyridine from 3-methoxypyridine

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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

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Synthesis of 3-Methoxy-2-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-methoxy-2-nitropyridine** from 3-methoxypyridine, a critical transformation for the generation of a versatile intermediate in pharmaceutical and agrochemical research. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

3-Methoxy-2-nitropyridine is a key building block in synthetic organic chemistry, primarily utilized in the development of more complex heterocyclic structures.^[1] Its functional group arrangement, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine ring, imparts unique reactivity, making it a valuable precursor for various therapeutic agents and agrochemicals.^[1] The synthesis is most commonly achieved through the electrophilic nitration of 3-methoxypyridine. The methoxy group at the 3-position directs the incoming nitro group to the ortho position (C2), resulting in a regioselective transformation.^[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO_2^+), generated in situ from the reaction of concentrated nitric acid and sulfuric acid, acts as the electrophile. The electron-rich pyridine ring of 3-methoxypyridine attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product, **3-methoxy-2-nitropyridine**.

Experimental Protocol

This section provides a detailed methodology for the nitration of 3-methoxypyridine.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |
|--|--------------------|-------------------|
| 3-Methoxypyridine | Reagent | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H_2SO_4) | 98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO_3) | 70% | VWR |
| Ice (from deionized water) | - | - |
| Sodium Bicarbonate (NaHCO_3) | Saturated Solution | - |
| Dichloromethane (CH_2Cl_2) | ACS Grade | - |
| Anhydrous Magnesium Sulfate (MgSO_4) | - | - |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Reagent Grade | - |

3.2. Procedure

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

- Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
- Addition of Starting Material: Slowly add 3-methoxypyridine to the cold sulfuric acid while maintaining the temperature between 0 and 5 °C.
- Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
- Nitration: Add the nitrating mixture dropwise to the solution of 3-methoxypyridine in sulfuric acid. The temperature of the reaction mixture must be strictly maintained between 0 and 10 °C throughout the addition to prevent over-nitration and decomposition.[\[1\]](#)
- Reaction Time: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.
- Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by recrystallization from ethanol or ethyl acetate to yield **3-methoxy-2-nitropyridine** as a pale yellow solid.[\[1\]](#)

Data Presentation

4.1. Physical and Chemical Properties

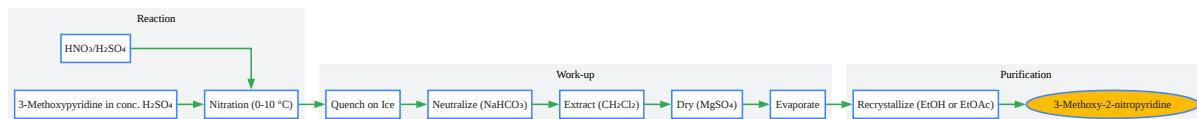
| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | $C_6H_6N_2O_3$ | |
| Molecular Weight | 154.12 g/mol | |
| Appearance | Pale yellow to light brown crystalline solid | [1] |
| Melting Point | 73-76 °C | |
| Purity | >98% (by GC) | - |

4.2. Spectroscopic Data

| Technique | Data |
|--|--|
| 1H NMR (CDCl ₃ , 400 MHz) | δ 8.21 (dd, J = 4.7, 1.5 Hz, 1H), 7.44 (dd, J = 8.1, 4.7 Hz, 1H), 7.26 (dd, J = 8.1, 1.5 Hz, 1H), 4.05 (s, 3H). |
| ^{13}C NMR (CDCl ₃ , 101 MHz) | δ 155.8, 152.4, 147.3, 122.7, 113.2, 56.5. |
| IR (KBr, cm ⁻¹) | ν 3091, 2938, 1594, 1527 (NO ₂ asym), 1353 (NO ₂ sym), 1212, 1024. |
| Mass Spec. (EI) | m/z 154 (M ⁺), 124, 108, 96, 78. |

Visualizations

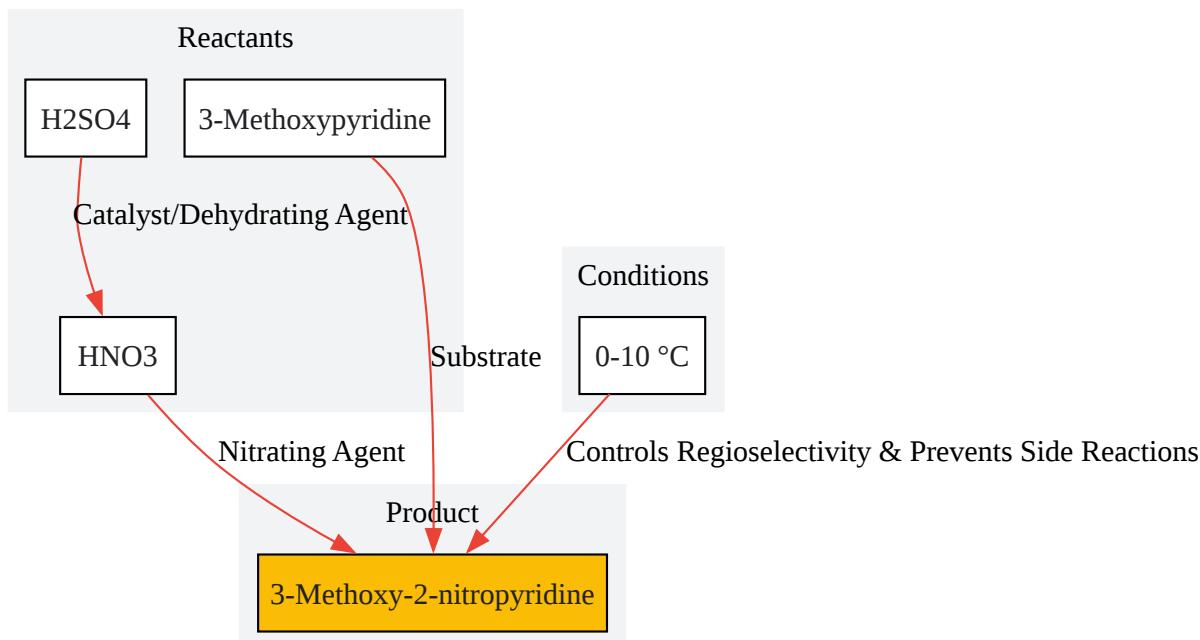
5.1. Experimental Workflow



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Caption: Experimental workflow for the synthesis of **3-Methoxy-2-nitropyridine**.

5.2. Logical Relationship of Reagents and Conditions



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Caption: Logical relationship of reagents and conditions in the nitration of 3-methoxypyridine.

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References

- 1. nbinno.com [nbinno.com]
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